5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
Description
Properties
IUPAC Name |
5-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O5/c1-6-11(14-12(20)17-15-6)16-13-5-7-3-8(18(21)22)10(19)9(4-7)23-2/h3-5,19H,1-2H3,(H2,14,16,17,20)/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAVQJFXFMQFLB-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321483 | |
| Record name | 5-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307507-56-8 | |
| Record name | 5-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common method involves the cyclization of thiosemicarbazide precursors in alkaline media. For example, heating 6-methyl-1,2,4-triazin-5-one with hydrazine hydrate in ethanol under reflux conditions yields the triazinone scaffold. This step typically requires 4–6 hours of reaction time, with progress monitored via thin-layer chromatography (TLC) using ethyl acetate–hexane (2:1) as the mobile phase.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (2–3 drops) |
| Temperature | Reflux (78–80°C) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
The mercapto group in intermediate compounds is replaced with a hydrazino group using hydrazine hydrate, as demonstrated in patents where 3-mercapto-5-hydroxy-1,2,4-triazine-6-carboxylic acid undergoes substitution to form hydrazino derivatives.
Introduction of the Hydrazinyl Group
The hydrazinyl group is introduced via nucleophilic substitution or condensation reactions.
Substitution with Hydrazine Hydrate
In a scaled procedure, 5-hydroxy-3-methylmercapto-1,2,4-triazine-6-carboxylic acid reacts with excess hydrazine hydrate (98%) in ethanol at reflux for 2 hours. The product is isolated as a hydrazine salt, purified via recrystallization from water, and acidified with HCl to yield 3-hydrazino-5-hydroxy-1,2,4-triazine-6-carboxylic acid.
Key Parameters:
-
Molar Ratio : 1:1.2 (triazine derivative : hydrazine hydrate)
-
Workup : Centrifugation, washing with absolute alcohol, and recrystallization.
Condensation with 4-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde
The final step involves the formation of the hydrazone linkage through Schiff base condensation.
Schiff Base Reaction
A solution of 3-hydrazino-6-methyl-2,3-dihydro-1,2,4-triazin-3-one in ethanol is treated with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of acetic acid. The mixture is refluxed for 5–8 hours, with TLC monitoring to confirm completion.
Optimization Insights:
-
Solvent Choice : Ethanol ensures solubility of both reactants and facilitates reversible imine formation.
-
Acid Catalyst : Acetic acid (2–3 drops) accelerates the reaction by protonating the carbonyl group of the aldehyde.
-
Temperature : Reflux conditions (78–80°C) balance reaction rate and product stability.
Yield Data:
| Aldehyde Derivative | Yield (%) | Purity (%) |
|---|---|---|
| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 68 | 95 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patents describe the use of continuous flow reactors to enhance reproducibility and scalability. Automated systems maintain precise control over parameters such as pH (8–9) and temperature (25–30°C), critical for minimizing side reactions during hydrazone formation.
Workup and Purification
Post-reaction workup involves extraction with ethyl acetate, followed by sequential washing with water and 5% sodium chloride to remove unreacted aldehydes and acetic acid. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purity Enhancement:
-
Recrystallization : Slow cooling of a hot saturated aqueous solution yields single crystals suitable for X-ray diffraction analysis.
-
Chromatography : Column chromatography with silica gel (ethyl acetate/hexane) resolves regioisomers, if present.
Characterization and Analytical Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar triazinone ring with a dihedral angle of 12.5° between the triazinone and phenyl planes, stabilizing the E-configuration of the hydrazone bond.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of hydrazone compounds exhibit significant antimicrobial activity. The target compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar compounds can act as effective inhibitors of the enzyme carbonic anhydrase, which is crucial for microbial survival .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the nitrophenyl moiety, which has been associated with cytotoxic effects on cancer cells. Preliminary studies indicate that related compounds may induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Effects
Hydrazone derivatives are known to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). The target compound's ability to modulate inflammatory pathways could make it useful in treating conditions like arthritis and other inflammatory diseases .
Other Pharmacological Activities
In addition to the aforementioned activities, compounds similar to 5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE have shown potential in various other applications:
- Anticonvulsant : Some hydrazone derivatives have been reported to exhibit anticonvulsant activity.
- Antioxidant : The presence of hydroxyl groups contributes to antioxidant properties, which can protect cells from oxidative stress .
Case Study 1: Antimicrobial Activity
A study conducted on a series of hydrazone derivatives revealed that the target compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics. This suggests its potential use as a lead compound in developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) demonstrated that the target compound induced significant cell death at micromolar concentrations. Further investigations into its mechanism revealed activation of apoptotic pathways .
Case Study 3: Anti-inflammatory Mechanism
Research involving animal models showed that administration of related hydrazone compounds resulted in reduced edema and inflammatory markers in induced arthritis models. This highlights their therapeutic potential in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Core : 2,3-Dihydro-1,2,4-triazin-3-one.
- Substituents : Hydrazone-linked 4-hydroxy-3-methoxy-5-nitrophenyl group (electron-withdrawing nitro and polar hydroxy/methoxy groups) and a 6-methyl group.
Compound-1 () :
- Core : Pyrazol-3-one.
- Substituents : 2-Nitrophenyl methylidene and acetyl groups.
- Functional Groups: Carbonyl (-C=O), nitro (-NO₂), and C=N.
- Key Differences: Pyrazolone core vs. triazinone; lacks hydroxy/methoxy groups but shares nitro and hydrazone-like C=N .
Thiazolo-Triazolone Derivative () :
- Core : Thiazolo[3,2-b][1,2,4]triazol-6-one.
- Substituents : 4-Ethoxy-3-methoxyphenyl and 4-ethoxyphenyl groups.
- Functional Groups : Ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and sulfur-containing thiazole ring.
- Key Differences : Sulfur atom in the thiazole ring increases lipophilicity; ethoxy groups enhance lipid solubility compared to the target’s hydroxy group .
Physicochemical Properties
Pharmacological Implications
- Nitro Group : Present in both the target and Compound-1, nitro groups are associated with antibacterial and antiparasitic activity but may pose mutagenicity risks .
- Hydroxy/Methoxy vs.
- Heterocyclic Core: The triazinone and pyrazolone cores may exhibit different metabolic stability; sulfur in the thiazolo-triazolone could influence cytochrome P450 interactions .
Research Findings and Trends
Hydrazone Linkages : Hydrazone-containing compounds (e.g., the target) often exhibit metal-chelation properties, which could be leveraged in designing metalloenzyme inhibitors.
Ethoxy vs. Hydroxy : Ethoxy groups in ’s compound likely improve membrane permeability but reduce solubility—a trade-off absent in the target due to its polar hydroxy group .
Biological Activity
The compound 5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a triazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
This structure features a triazine core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of triazine have been reported to inhibit the growth of various bacterial strains. A study showed that similar hydrazone derivatives demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics from this class of compounds .
Anticancer Properties
Triazine derivatives are often investigated for their anticancer potential. The compound under review has shown promise in inhibiting cancer cell proliferation in vitro. In particular, hydrazone-based compounds have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cell cycle arrest |
| Target Compound | A549 | 15.0 | Caspase activation |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that similar hydrazine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition may be mediated through the NF-kB signaling pathway, which plays a crucial role in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Production : Increased ROS production can lead to oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Modulation : The compound may interfere with key regulatory proteins in the cell cycle, leading to growth arrest.
Study on Antimicrobial Properties
A recent study conducted by researchers at Shahjalal University demonstrated that a series of triazine derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The target compound was part of this series and showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Anticancer Activity Assessment
In another investigation published in a peer-reviewed journal, the target compound was assessed for its anticancer effects on lung cancer cells (A549). The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity and potential for further development as an anticancer agent .
Q & A
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s diffusion in polymeric drug-delivery systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
